molecular formula C11H11NO2 B15070397 N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B15070397
M. Wt: 189.21 g/mol
InChI Key: USISRVLNDKARPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of 1-indanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester
  • Methyl 1-oxo-2-indanecarboxylate

Uniqueness

N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific structural features and the presence of a methyl group on the nitrogen atom. This structural modification can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-methyl-3-oxo-1,2-dihydroindene-2-carboxamide

InChI

InChI=1S/C11H11NO2/c1-12-11(14)9-6-7-4-2-3-5-8(7)10(9)13/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

USISRVLNDKARPP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.